
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H22N4O4S and its molecular weight is 366.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Analytical and Spectral Study Applications
The study of compounds containing the furan ring, similar to the compound of interest, has been explored for their synthesis, characterization, and chelating properties. Patel (2020) investigated the antimicrobial activity of furan ring-containing organic ligands and their metal complexes, finding different inhibitory activities against both gram-positive and gram-negative bacteria. The study signifies the compound's potential in developing antimicrobial agents through its furan component's reactivity and chelation capabilities with transition metals (Patel, 2020).
Receptor Selectivity and Multifunctional Agents
Research into N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines, similar to the compound , has demonstrated potential in designing selective 5-HT7 receptor ligands or multifunctional agents for treating complex diseases. Canale et al. (2016) identified compounds with potent and selective 5-HT7 receptor antagonistic activity and distinct antidepressant-like and pro-cognitive properties. This suggests the compound's utility in central nervous system disorders treatment, highlighting its receptor selectivity and therapeutic potential (Canale et al., 2016).
Amplification of Antibacterial Agents
The interaction of furan-yl compounds with other chemical groups has been studied for their activity as amplifiers of antibacterial agents against Escherichia coli, indicating the compound's potential role in enhancing the efficacy of existing antibiotics. Brown and Cowden (1982) explored the activities of compounds with furan-yl and pyrazin-yl substituents, demonstrating their ability to amplify the effects of phleomycin, a notable finding for developing more potent antibacterial strategies (Brown & Cowden, 1982).
Imaging and Diagnostic Applications
The compound's derivatives have been investigated for their use in PET imaging by targeting specific receptors in the brain, providing a tool for noninvasive imaging of neuroinflammation and potentially aiding in diagnosing various neuropsychiatric disorders. Horti et al. (2019) developed a PET radiotracer specific for the CSF1R, a microglia-specific marker, demonstrating the compound's applicability in studying neuroinflammation in vivo and its contribution to diseases like Alzheimer's and Parkinson's (Horti et al., 2019).
Antagonistic Activity on Cannabinoid Receptors
Further studies have explored the compound's derivatives as antagonists for cannabinoid receptors, suggesting its potential in mitigating the harmful effects of cannabinoids and cannabimimetic agents. This research opens pathways for therapeutic applications, especially in treating conditions influenced by cannabinoid receptor activity (Lan et al., 1999).
特性
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4S/c1-25(22,23)19-9-5-13(6-10-19)16(21)17-12-14(15-4-2-11-24-15)20-8-3-7-18-20/h2-4,7-8,11,13-14H,5-6,9-10,12H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHPZUWUPDAFSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC(C2=CC=CO2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

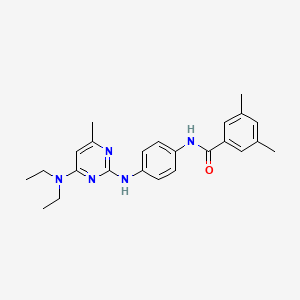

![3,4-difluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2725685.png)
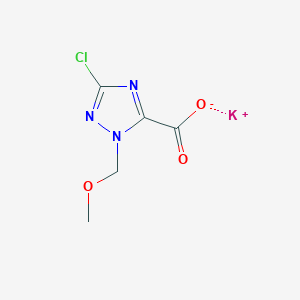


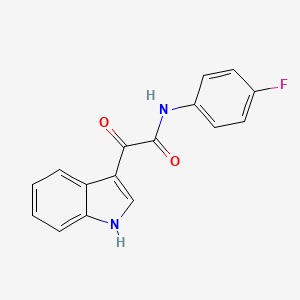
![N-(5-Oxaspiro[3.5]nonan-8-yl)-3-(prop-2-enoylamino)propanamide](/img/structure/B2725693.png)
![5-(3-chlorophenyl)-1-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2725696.png)

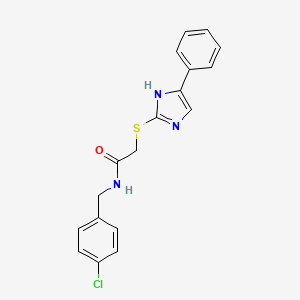
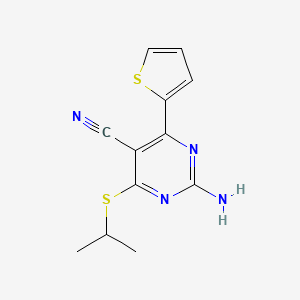
![2-[4-(Octyloxy)phenyl]thiophene](/img/structure/B2725704.png)
